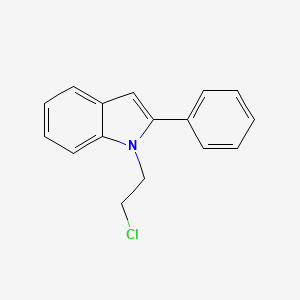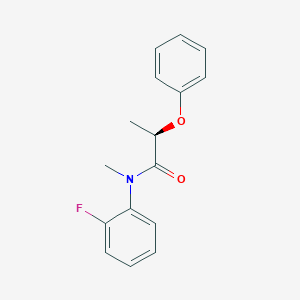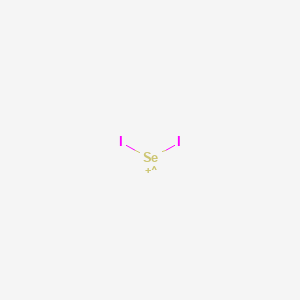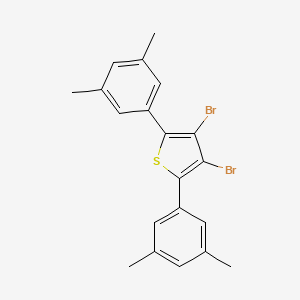
(Cyclobut-1-en-1-yl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclobut-1-en-1-yl)(triphenyl)silane is a chemical compound that features a cyclobutene ring attached to a silicon atom, which is further bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobut-1-en-1-yl)(triphenyl)silane typically involves the reaction of cyclobutene with triphenylsilane under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across the carbon-carbon double bond of cyclobutene. This reaction is often catalyzed by transition metals such as platinum or rhodium to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the hydrosilylation reaction under controlled conditions to ensure consistent product quality and yield. Industrial processes would also focus on optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Cyclobut-1-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes. Substitution reactions can result in a wide range of organosilicon compounds with different functional groups.
Scientific Research Applications
(Cyclobut-1-en-1-yl)(triphenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical characteristics.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive compounds or in drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (Cyclobut-1-en-1-yl)(triphenyl)silane in chemical reactions typically involves the interaction of the silicon atom with various reagents. The silicon atom’s ability to form stable bonds with both carbon and other elements allows for a wide range of chemical transformations. The cyclobutene ring can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(trimethyl)silane: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(diphenyl)silane: Contains diphenylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(methyl)phenylsilane: Features a combination of methyl and phenyl groups attached to the silicon atom.
Uniqueness
(Cyclobut-1-en-1-yl)(triphenyl)silane is unique due to the presence of the cyclobutene ring and the triphenylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
922189-86-4 |
|---|---|
Molecular Formula |
C22H20Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
cyclobuten-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |
InChI Key |
BMUYIMFGWRDZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)





![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)


![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
